
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and carboxylic acid derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and product purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid: Similar in structure but lacks the propenyl group.
5-[(3-Carboxy-4-hydroxyphenyl)diazenyl] nicotinic acid: Contains an azo linkage and is used as a prodrug.
Uniqueness
5-(3-(3-Carboxy-4-hydroxyphenyl)-1-oxo-2-propenyl)-2,4-dihydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities not found in similar compounds.
Propriétés
Numéro CAS |
82846-16-0 |
|---|---|
Formule moléculaire |
C17H12O8 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
5-[(E)-3-(3-carboxy-4-hydroxyphenyl)prop-2-enoyl]-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C17H12O8/c18-12(9-6-11(17(24)25)15(21)7-14(9)20)3-1-8-2-4-13(19)10(5-8)16(22)23/h1-7,19-21H,(H,22,23)(H,24,25)/b3-1+ |
Clé InChI |
OYEUDHNILRCDKI-HNQUOIGGSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)C(=O)O)C(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



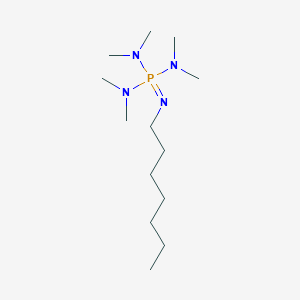

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)
![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
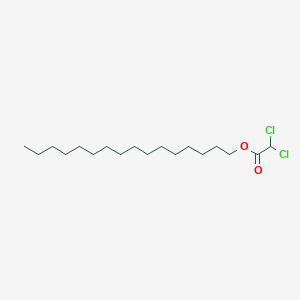
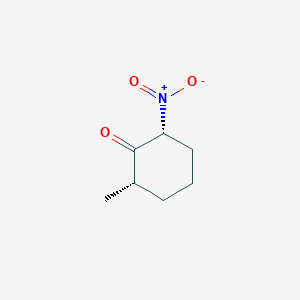


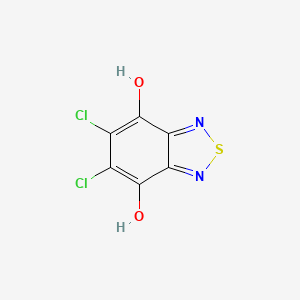

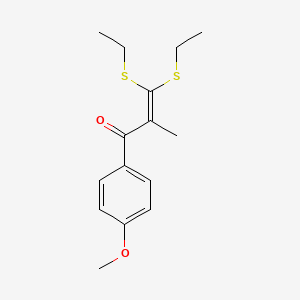
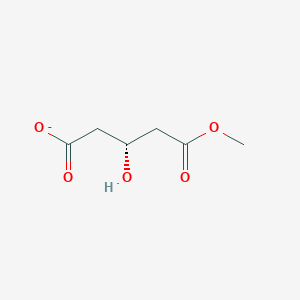
![sodium;(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-(hydroxymethyl)-7-methoxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14418319.png)
